

SL910102: A Second-Generation mTOR Inhibitor for Targeted Cancer Therapy

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Compound of Interest

Compound Name: SL910102

Cat. No.: B15569676

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SL910102, also known as sapanisertib, is a potent and selective second-generation inhibitor of the mechanistic target of rapamycin (mTOR). As a dual mTORC1 and mTORC2 inhibitor, **SL910102** offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to first-generation rapalogs. This technical guide provides a detailed overview of **SL910102**, including its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of **SL910102** as a promising anti-cancer agent.

Introduction to SL910102

SL910102 (sapanisertib) is an orally bioavailable, ATP-competitive inhibitor of mTOR kinase. Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily allosterically inhibit mTOR Complex 1 (mTORC1), **SL910102** targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibition is critical for overcoming the feedback activation of Akt, a pro-survival signal, which is a known limitation of rapalogs. The dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.

Chemical Structure:

- SMILES:CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N

Mechanism of Action

SL910102 exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2 complexes.

- mTORC1 Inhibition: By inhibiting mTORC1, **SL910102** disrupts the phosphorylation of its key downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis and cell growth.
- mTORC2 Inhibition: Inhibition of mTORC2 by **SL910102** prevents the phosphorylation and full activation of Akt at serine 473. This is a crucial advantage over rapalogs, as it abrogates the feedback loop that leads to Akt activation and subsequent cell survival and proliferation.

The dual inhibition of mTORC1 and mTORC2 results in a more complete shutdown of the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for **SL910102** from various preclinical studies.

Table 1: Kinase Inhibitory Activity of **SL910102**

Target	IC50 (nM)	Selectivity vs. PI3Kα
mTOR	1	>100-fold
PI3Kα	>100	-
PI3Kβ	>100	-
PI3Kγ	>100	-
PI3Kδ	>100	-

Table 2: In Vitro Anti-proliferative Activity of **SL910102** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Cancer	0.8
786-O	Renal Cell Carcinoma	1.2
PANC-1	Pancreatic Cancer	2.5
A549	Non-Small Cell Lung Cancer	4.8
PC3	Prostate Cancer	100

Table 3: In Vivo Antitumor Efficacy of **SL910102** in Xenograft Models^[1]

Xenograft Model	Cancer Type	Dose (mg/kg/day)	Route	Tumor Growth Inhibition (%)
ZR-75-1	Breast Cancer	0.3	Oral	Significant
MDA-MB-361	Breast Cancer	0.3, 1	Oral	Dose-dependent
PNET PDX	Pancreatic Neuroendocrine Tumor	Not Specified	Not Specified	Strong
Everolimus-resistant PNET PDX	Pancreatic Neuroendocrine Tumor	Not Specified	Not Specified	Tumor Shrinkage

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate mTOR inhibitors like **SL910102**.

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory activity of **SL910102** on mTORC1 and mTORC2 kinase activity.

Materials:

- Recombinant active mTORC1 and mTORC2 enzymes
- Substrates: Recombinant inactive p70S6K for mTORC1 and Akt1 for mTORC2
- [γ - 32 P]ATP
- Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
- **SL910102** at various concentrations
- SDS-PAGE gels and blotting apparatus
- Phosphorimager

Protocol:

- Prepare a reaction mixture containing the kinase assay buffer, the respective mTOR complex (mTORC1 or mTORC2), and the corresponding substrate (p70S6K or Akt1).
- Add **SL910102** at a range of concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding [γ - 32 P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Expose the membrane to a phosphor screen and quantify the radiolabeled, phosphorylated substrate using a phosphorimager.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **SL910102** concentration.

Western Blot Analysis

Western blotting is used to assess the effect of **SL910102** on the phosphorylation status of key proteins in the mTOR signaling pathway within cells.

Materials:

- Cancer cell lines of interest
- **SL910102**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and blotting apparatus
- Primary antibodies against: p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β -actin or GAPDH).
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Culture cancer cells to 70-80% confluency.
- Treat the cells with various concentrations of **SL910102** for a specified time (e.g., 2, 6, 24 hours).
- Lyse the cells in ice-cold lysis buffer.
- Quantify the protein concentration of the lysates.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Cell Viability Assay (MTT Assay)

This assay measures the effect of **SL910102** on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

- Cancer cell lines of interest
- 96-well plates
- **SL910102** at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **SL910102** for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of **SL910102** in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line for tumor implantation
- **SL910102** formulated for oral administration
- Calipers for tumor measurement

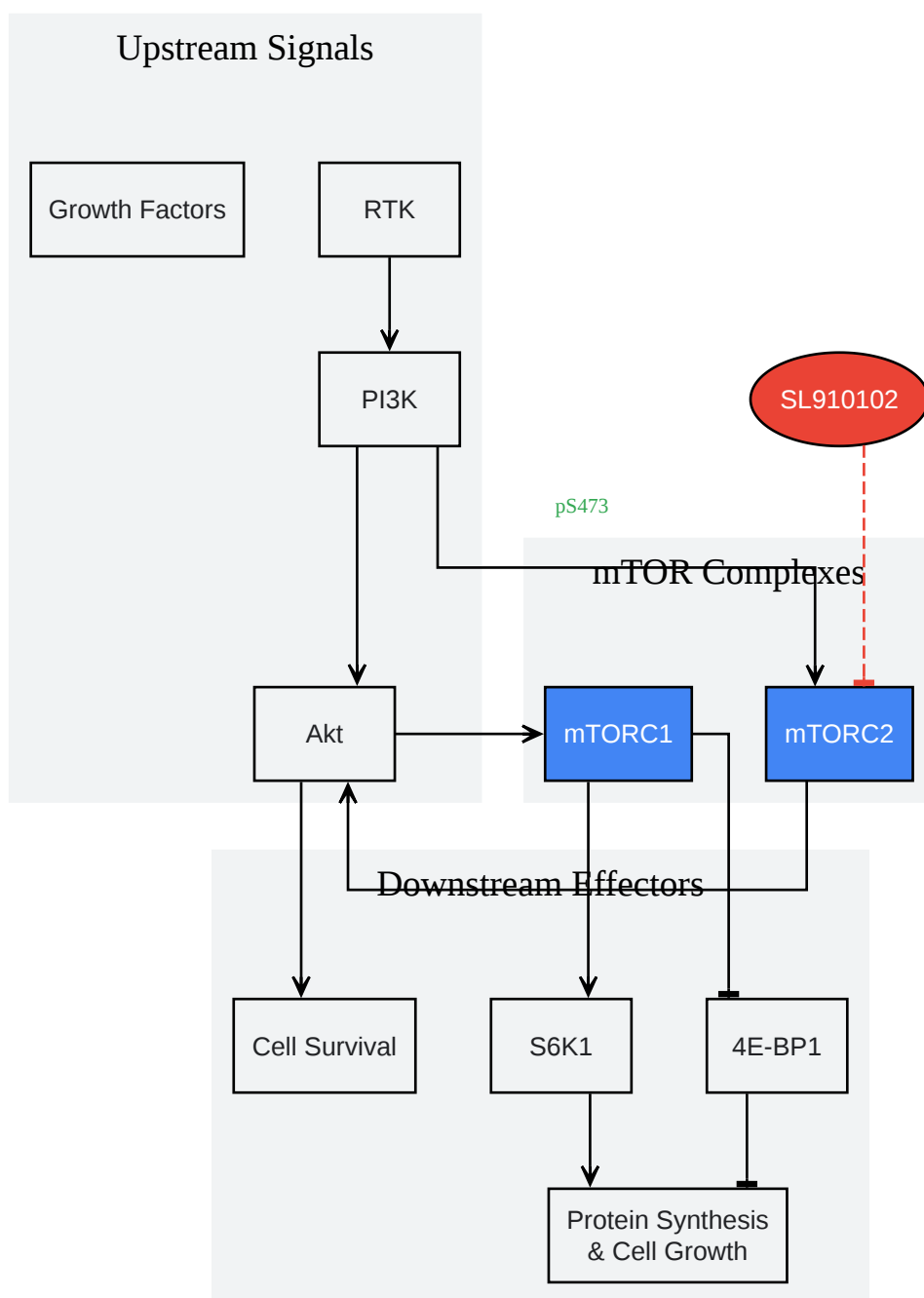
Protocol:

- Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.

- Administer **SL910102** orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
- Measure the tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, or immunohistochemistry).
- Calculate the tumor growth inhibition (TGI) to assess the efficacy of **SL910102**.

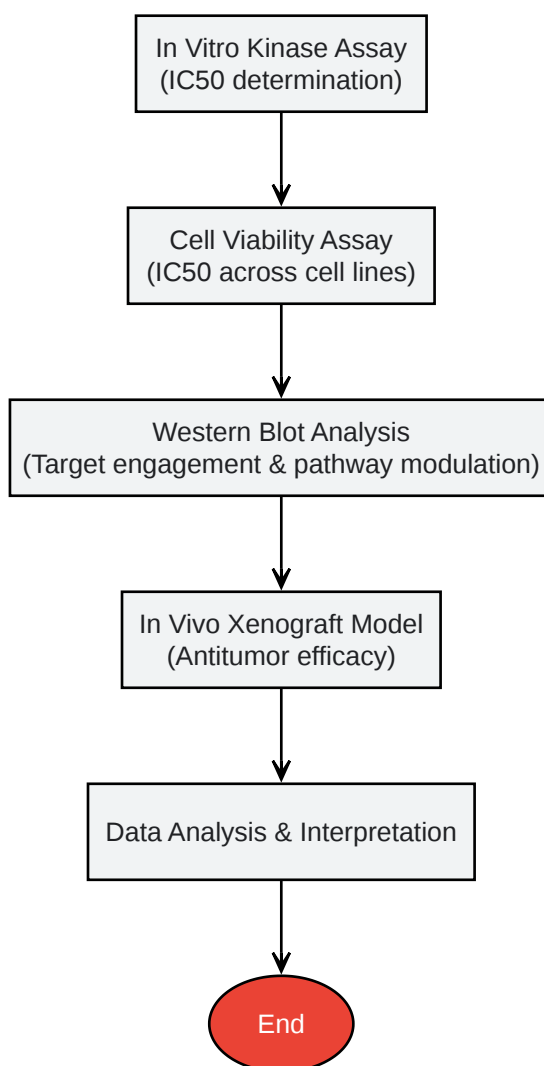
Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to **SL910102**.



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Caption: mTOR Signaling Pathway and **SL910102** Inhibition.



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Caption: Preclinical Evaluation Workflow for **SL910102**.

Conclusion

SL910102 (sapanisertib) represents a significant advancement in the development of mTOR-targeted therapies. Its ability to dually inhibit both mTORC1 and mTORC2 provides a more complete and durable blockade of the PI3K/Akt/mTOR pathway, overcoming a key resistance mechanism to first-generation inhibitors. The preclinical data summarized in this guide demonstrate its potent anti-proliferative and anti-tumor activity across a range of cancer models. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for the scientific community to further investigate the therapeutic potential of **SL910102** and to guide the design of future preclinical and clinical studies. Continued research

into this promising second-generation mTOR inhibitor is warranted to fully elucidate its clinical utility in various oncology indications.

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References

- 1. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
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